molecular formula C13H12N6O2 B3806567 N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No. B3806567
M. Wt: 284.27 g/mol
InChI Key: ICEUXDSQOAWRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as L-765,314, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood. However, it has been shown to act as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABAA receptor, leading to a decrease in neuronal excitability and an overall decrease in neurotransmission.
Biochemical and Physiological Effects:
N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, it has been shown to have anticonvulsant effects by reducing the frequency and severity of seizures.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of physiological and pathological processes. Additionally, it has been shown to have a good safety profile, with minimal side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, there is potential for the development of new analogs of N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide with improved solubility and bioavailability, which could further enhance its therapeutic potential.

Scientific Research Applications

N-(3-isoxazolylmethyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been studied for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(1,2-oxazol-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c20-12(14-8-11-6-7-21-17-11)9-19-16-13(15-18-19)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEUXDSQOAWRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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